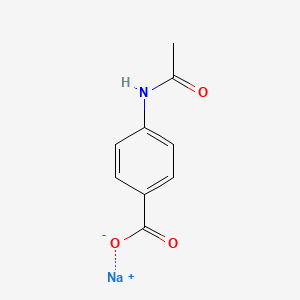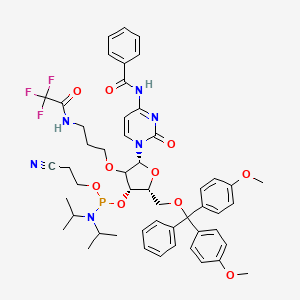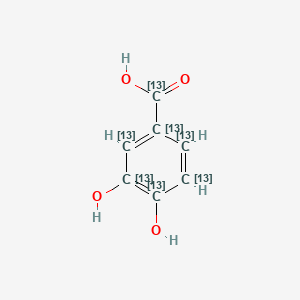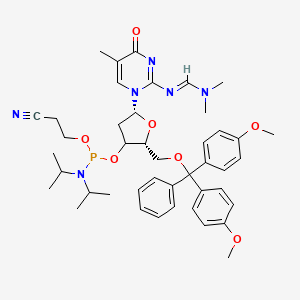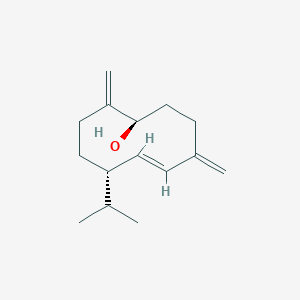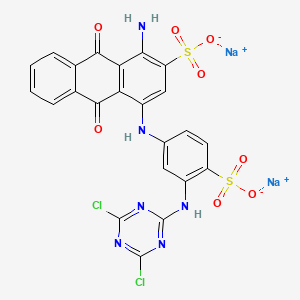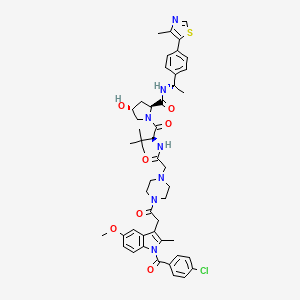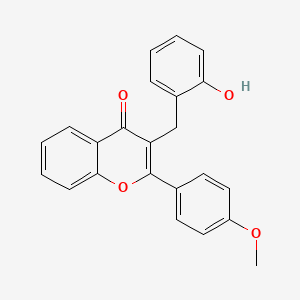
FGFR1 inhibitor-11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fibroblast growth factor receptor 1 inhibitor-11 is a novel compound that selectively inhibits fibroblast growth factor receptor 1. Fibroblast growth factor receptors are a family of receptor tyrosine kinases that play crucial roles in cell proliferation, differentiation, migration, and survival. Dysregulation of fibroblast growth factor receptor signaling is implicated in various cancers, making fibroblast growth factor receptor 1 an attractive target for therapeutic intervention .
Méthodes De Préparation
The synthesis of fibroblast growth factor receptor 1 inhibitor-11 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, cyclization, and functional group transformations. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Analyse Des Réactions Chimiques
Fibroblast growth factor receptor 1 inhibitor-11 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reaction conditions and the nature of the starting materials .
Applications De Recherche Scientifique
Fibroblast growth factor receptor 1 inhibitor-11 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of fibroblast growth factor receptor inhibitors and to develop new analogs with improved potency and selectivity.
Biology: Employed in cell-based assays to investigate the role of fibroblast growth factor receptor signaling in cell proliferation, differentiation, and migration.
Medicine: Evaluated in preclinical and clinical studies for its potential to treat various cancers, including breast cancer, bladder cancer, and non-small cell lung cancer.
Industry: Utilized in the development of targeted therapies and personalized medicine approaches for cancer treatment
Mécanisme D'action
Fibroblast growth factor receptor 1 inhibitor-11 exerts its effects by selectively binding to the tyrosine kinase domain of fibroblast growth factor receptor 1, thereby inhibiting its phosphorylation and subsequent activation of downstream signaling pathways. The key molecular targets and pathways involved include the mitogen-activated protein kinase pathway and the phosphoinositide 3-kinase-AKT pathway. By blocking these pathways, fibroblast growth factor receptor 1 inhibitor-11 effectively inhibits cell proliferation, migration, and angiogenesis .
Comparaison Avec Des Composés Similaires
Fibroblast growth factor receptor 1 inhibitor-11 is unique in its high selectivity and potency against fibroblast growth factor receptor 1 compared to other similar compounds. Some similar compounds include:
Erdafitinib: A pan-fibroblast growth factor receptor inhibitor approved for the treatment of urothelial carcinoma.
Futibatinib: An irreversible inhibitor of fibroblast growth factor receptor 1-4 with broad antitumor activity.
Pemigatinib: A selective inhibitor of fibroblast growth factor receptor 1-3 used in the treatment of cholangiocarcinoma
Fibroblast growth factor receptor 1 inhibitor-11 stands out due to its specific targeting of fibroblast growth factor receptor 1, which reduces off-target effects and enhances its therapeutic potential .
Propriétés
Formule moléculaire |
C23H18O4 |
|---|---|
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
3-[(2-hydroxyphenyl)methyl]-2-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C23H18O4/c1-26-17-12-10-15(11-13-17)23-19(14-16-6-2-4-8-20(16)24)22(25)18-7-3-5-9-21(18)27-23/h2-13,24H,14H2,1H3 |
Clé InChI |
MQULDLLQOGCFOW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)CC4=CC=CC=C4O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


